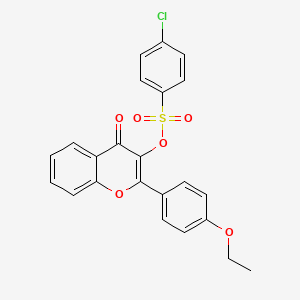

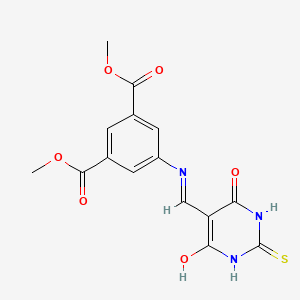

![molecular formula C23H22FN3O4S2 B2770049 N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-08-3](/img/structure/B2770049.png)

N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a sulfonamide group, which is a functional group that is found in many pharmaceutical drugs.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would need to be determined through spectroscopic analysis, such as FT-IR, HR-MS, 1D and 2D NMR .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Sulfonylcarbamimidic Azides Formation : The treatment of sulfonyl chlorides with 5-aminotetrazole has led to the synthesis of sulfonylcarbamimidic azides, showcasing a methodology relevant for the preparation of various sulfonamide derivatives including those involving fluorophenyl and methanesulfonyl components (PeetNorton et al., 1987).

- Sulfonylation of Amines, Alcohols, and Phenols : A novel procedure using N-fluorobenzenesulfonimide as a phenylsulfonyl group transfer reagent for the preparation of sulfonamides and sulfonic esters under mild conditions demonstrates the chemical versatility and reactivity of related sulfonamide compounds (Jing Li et al., 2018).

Biological Activities

- Cytotoxicity and Tumor Specificity : Certain derivatives of sulfonamides, including those with pyrazole and benzenesulfonamide structures, have been studied for their cytotoxic activities, showing potential anti-tumor properties. Some derivatives strongly inhibited human cytosolic isoforms hCA I and II, indicating potential therapeutic applications (H. Gul et al., 2016).

- Anticancer and Radiosensitizing Evaluation : Novel sulfonamide derivatives synthesized from specific precursors demonstrated significant in vitro anticancer activity against human tumor cell lines, including HEPG-2. These compounds exhibited higher activity than doxorubicin in some cases, also showing potential as radiosensitizers (M. Ghorab et al., 2015).

Antimycobacterial Activity

- Mycobacterium tuberculosis Treatment : Systematic optimization of sulfaphenazole derivatives for Mycobacterium tuberculosis treatment identified compounds with promising antimycobacterial activity and low cytotoxicity, highlighting the role of the 4-aminobenzenesulfonamide moiety in activity maintenance (Hui-lan Chen et al., 2021).

Carbonic Anhydrase Inhibition

- Enantioselective Monofluoromethylation : The use of fluorobis(phenylsulfonyl)methane in enantioselective monofluoromethylation reactions facilitated by iridium catalysis has been developed, affording compounds with potential as carbonic anhydrase inhibitors (Wen-Bo Liu et al., 2009).

Propiedades

IUPAC Name |

N-[4-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-7-13-19(14-8-16)33(30,31)27-23(20-5-3-4-6-21(20)24)15-22(25-27)17-9-11-18(12-10-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJAFJQCZXKDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

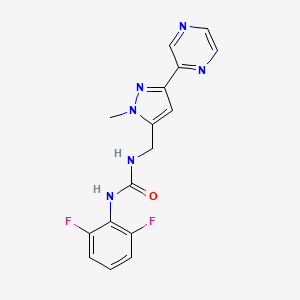

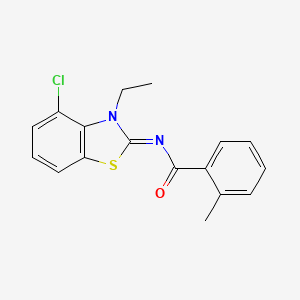

![N,N-Dimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2769971.png)

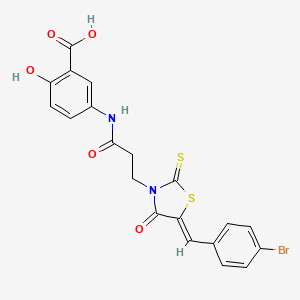

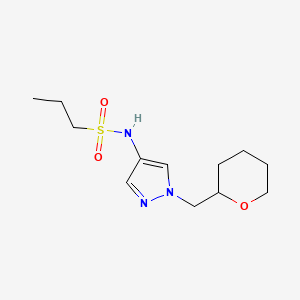

![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)

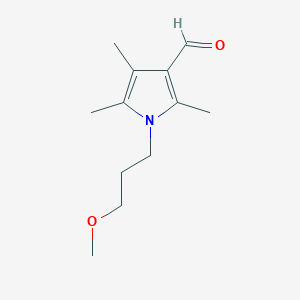

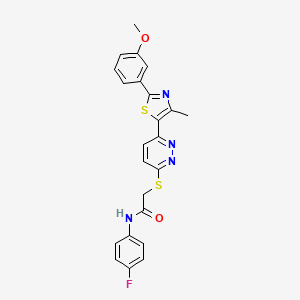

![2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2769981.png)

![2-Chloro-1-[4-[2-(3-chlorophenyl)acetyl]-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B2769987.png)

![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)